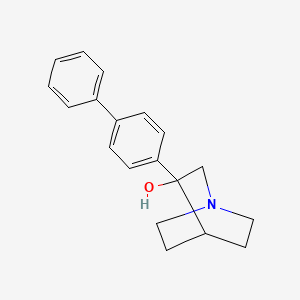

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Übersicht

Beschreibung

- Ursprünglich 1878 synthetisiert, gewann es in den 1950er Jahren an Bedeutung, nachdem das chemisch ähnliche Analgetikum Phenacetin aufgrund seiner Nierentoxizität zurückgezogen wurde.

- Heute wird Chinidin (+) weltweit weit verbreitet eingesetzt, ist rezeptfrei erhältlich und bildet den ersten Schritt der WHO-Analgetika-Leiter.

Chinidin (+): , auch bekannt unter seinem bevorzugten Namen, ist eine Verbindung mit dem systematischen IUPAC-Namen oder . Seine chemische Formel lautet .

Vorbereitungsmethoden

Synthetische Wege: Für existieren verschiedene synthetische Ansätze. Insbesondere grüne Methoden haben Aufmerksamkeit erlangt.

Industrielle Produktion: Obwohl spezifische industrielle Verfahren nicht umfassend dokumentiert sind, kann die Verbindung mit etablierten organisch-chemischen Verfahren synthetisiert werden.

Analyse Chemischer Reaktionen

Reaktionen: unterliegt nukleophilen und elektrophilen Substitutionsreaktionen, ähnlich wie Benzol- und Pyridinringsysteme.

Häufige Reagenzien und Bedingungen: Reaktionen können verschiedene Reagenzien wie Säuren, Basen und Oxidationsmittel beinhalten. Detaillierte Bedingungen hängen von der spezifischen Reaktion ab.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte können variieren, behalten aber oft das Chinolin-Gerüst bei.

Wissenschaftliche Forschungsanwendungen

Inhibition of Squalene Synthase

One of the primary applications of 3-(biphenyl-4-yl)-3-hydroxyquinuclidine is its role as an inhibitor of squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis. Research indicates that BPQ-OH exhibits potent inhibitory activity against SQS from various sources, including human liver microsomes and parasitic organisms.

Key Findings:

- In Vitro Studies : BPQ-OH has demonstrated an IC50 value of approximately 15 nM against human SQS, indicating high potency in inhibiting cholesterol synthesis .

- Selectivity : The compound selectively inhibits SQS without significantly affecting other enzymes involved in cholesterol metabolism, making it a promising candidate for therapeutic use .

Antiparasitic Activity

BPQ-OH has shown significant antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. These protozoan parasites rely on sterols for their survival, making SQS a viable target for drug development.

Case Studies:

- Trypanosoma cruzi : Studies have reported that BPQ-OH exhibits IC50 values in the low nanomolar range (approximately 0.4 to 1.6 nM) against both extracellular and intracellular forms of T. cruzi, with minimal toxicity to host cells .

- Leishmania spp. : The compound also demonstrated effective inhibition against Leishmania species, with IC50 values indicating potent activity against both promastigote and amastigote forms .

Antifungal Properties

In addition to its antiparasitic effects, BPQ-OH has been evaluated for antifungal activity. Research has shown that it possesses inhibitory effects against various fungal strains, including those responsible for opportunistic infections.

Antifungal Efficacy:

- In studies involving clinical isolates of Candida species, BPQ-OH exhibited a minimum inhibitory concentration (MIC) that suggests significant antifungal potential . This highlights its versatility as a therapeutic agent beyond parasitic infections.

Cholesterol-Lowering Agent

Due to its mechanism of action as an SQS inhibitor, BPQ-OH is being investigated as a potential cholesterol-lowering agent. The inhibition of SQS leads to reduced cholesterol synthesis, which could be beneficial in treating hypercholesterolemia and related cardiovascular diseases.

Clinical Implications:

- The compound's ability to lower cholesterol levels without significant side effects makes it an attractive candidate for further clinical development .

Summary Table of Applications

Wirkmechanismus

- Despite over a century of study, the exact mechanism remains elusive.

Central Mechanisms:

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Hervorhebung seiner Besonderheiten im Vergleich zu ähnlichen Verbindungen würde eine umfassende Analyse erfordern.

Ähnliche Verbindungen: Obwohl ich keine spezifischen Informationen über ähnliche Verbindungen habe, könnte die Erforschung verwandter Chinolin-Derivate wertvolle Erkenntnisse liefern.

Biologische Aktivität

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, a derivative of quinuclidine, has garnered attention for its potential biological activities, particularly as an inhibitor of squalene synthase. This compound exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi and Leishmania species. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of squalene synthase (SQS), an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting SQS, this compound disrupts the production of sterols essential for cellular membrane integrity and function in parasites.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against SQS from various sources. The following table summarizes key findings:

| Compound | Target | IC50/Ki Value | Reference |

|---|---|---|---|

| This compound | Human liver microsomes | Ki: 15 nM | |

| This compound | T. cruzi epimastigotes SQS | Ki: 12 nM | |

| This compound | Leishmania major SQS | IC50: 0.013 µM |

These results indicate that the compound is a highly selective and potent inhibitor of SQS, making it a promising candidate for further development as an antiparasitic agent.

Case Study 1: Efficacy Against Trypanosoma cruzi

In a study evaluating the efficacy of various compounds against T. cruzi, this compound was shown to significantly reduce parasitemia in infected models when administered at a dose of 50 mg/kg for 30 days. The compound provided full protection against mortality and effectively halted parasite development in vivo, demonstrating its potential as a therapeutic agent against Chagas disease .

Case Study 2: Activity Against Leishmania

Another study focused on the activity of this compound against Leishmania major. Results indicated that it had an IC50 value of 0.013 µM, highlighting its effectiveness in inhibiting the growth of this parasite in vitro. Additionally, it showed promising results in reducing lesions in infected animal models .

Eigenschaften

Molekularformel |

C19H21NO |

|---|---|

Molekulargewicht |

279.4 g/mol |

IUPAC-Name |

3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |

InChI-Schlüssel |

WPCQYFUQHBLGAX-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |

Kanonische SMILES |

C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.